N-benzyl-N-methylphenethylamine CAS 6308-87-8 chemical and physical properties
N-benzyl-N-methylphenethylamine CAS 6308-87-8 chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of N-benzyl-N-methylphenethylamine
Disclaimer: The information provided in this guide is for research and informational purposes only. N-benzyl-N-methylphenethylamine (BNMPA) is a compound primarily identified as an impurity in illicitly synthesized methamphetamine and should be handled with extreme caution by qualified professionals in a controlled laboratory setting.
Introduction
N-benzyl-N-methylphenethylamine, more systematically known in scientific literature as α-Benzyl-N-methylphenethylamine (BNMPA), is a tertiary amine of significant interest primarily within the fields of forensic chemistry and toxicology.[1][2] Its molecular structure features a phenethylamine backbone with both a methyl and a benzyl group attached to the nitrogen atom. While the CAS number 6308-87-8 is associated with this chemical name, it is inconsistently referenced in major chemical databases. The compound is more frequently identified in forensic literature without a definitive CAS number or with alternative identifiers.[3]
This guide provides a comprehensive overview of the known chemical and physical properties, spectroscopic data, and pharmacological profile of BNMPA. The primary context for the study of this molecule is its emergence as a characteristic impurity during the illicit synthesis of methamphetamine, making its detection a potential marker for the consumption of clandestinely produced stimulants.[4][5] As such, the analytical methods for its identification are a key focus for drug enforcement and forensic laboratories.
Chemical and Physical Properties
Detailed experimental data on the physical properties of N-benzyl-N-methylphenethylamine is limited. However, data for the free base and its hydrochloride salt have been reported, primarily by forensic chemistry resources.[3]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-1,3-diphenylpropan-2-amine | [3][6] |
| Synonyms | α-Benzyl-N-methylphenethylamine (BNMPA), B-compound | [3] |
| CAS Number | Inconsistent (See Note 1.0) | |
| Molecular Formula | C₁₆H₁₉N | [3][6] |
| Molecular Weight | 225.33 g/mol | [3][6] |
| Appearance (Base) | White powder | [3] |
| Melting Point (HCl Salt) | 194.83 °C | [3] |
| Boiling Point | Not Determined | |
| Density | Not Determined | |
| Solubility | Not Determined |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; H_N [label="CH₃", fontcolor="#202124"];
// Bonds N -- C8 [len=1.2]; N -- C16 [len=1.2]; N -- H_N [len=1.2]; C8 -- C7 [len=1.2]; C7 -- C1 [len=1.2]; C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2]; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10;
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Positioning nodes (example, adjust as needed) C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C7 [pos="0,1.4!"]; C8 [pos="1.2,2.1!"]; N [pos="1.2,3.5!"]; H_N [pos="2.4,4.2!"]; C16 [pos="0,4.2!"]; C9 [pos="2.4,1.4!"]; C10 [pos="3.6,2.1!"]; C11 [pos="4.8,1.4!"]; C12 [pos="6.0,2.1!"]; C13 [pos="6.0,3.5!"]; C14 [pos="4.8,4.2!"]; C15 [pos="3.6,3.5!"]; }
Caption: 2D structure of N-benzyl-N-methylphenethylamine.
Spectroscopic Analysis and Characterization
The structural confirmation of BNMPA is accomplished through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]
¹H Nuclear Magnetic Resonance (NMR)
Proton NMR provides a definitive fingerprint of the molecule. For the hydrochloride salt of BNMPA, analysis is typically performed in a deuterated solvent like DMSO-d₆.[3]
-
Sample Preparation: A sample concentration of approximately 15 mg/mL in DMSO-d₆ containing a quantitative internal standard (e.g., maleic acid) and a reference standard (e.g., TMS at 0 ppm) is used.[3]
-
Instrument Parameters (400 MHz NMR):
-
Pulse Angle: 90°
-
Delay Between Pulses: 45 seconds to ensure full relaxation of all protons for accurate integration.[3]
-
-
Expected Chemical Shifts: The spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, a methine proton, two sets of methylene protons, and a singlet for the N-methyl group.
Gas Chromatography/Mass Spectrometry (GC/MS)
GC/MS is a primary technique for the identification of BNMPA in forensic samples.[1][2] The analysis is typically performed on the free base form of the compound.
-
Sample Preparation: The sample, often the HCl salt, is dissolved in a suitable solvent like chloroform and subjected to a basic extraction to yield the free base for analysis.[3]
-
Typical GC/MS Parameters:
-
Column: HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[3]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[3]
-
Injector Temperature: 280°C.[3]
-
Oven Program: An initial temperature of 100°C held for 1 minute, followed by a ramp to 280°C at 12°C/min, and a final hold for 9 minutes.[3]
-
Mass Scan Range: 30-550 amu.[3]
-
-
Retention Time: Under the specified conditions, a retention time of approximately 10.05 minutes is reported.[3]
-
Mass Spectrum: The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns that allow for unambiguous identification.
Synthesis and Reactivity
Synthesis
While BNMPA is an impurity of an illicit process, it has been synthesized in laboratory settings for the creation of reference standards and for pharmacological studies.[1][2] A common and logical approach to its synthesis would be through reductive amination.
Proposed Synthetic Pathway: Reductive Amination
This pathway involves the reaction of 1,3-diphenyl-2-propanone with N-methylbenzylamine in the presence of a reducing agent.
-
Imine Formation: 1,3-Diphenyl-2-propanone reacts with N-methylbenzylamine to form an intermediate iminium ion. This reaction is typically catalyzed by a mild acid.
-
Reduction: The iminium ion is then reduced in situ to the final tertiary amine product, BNMPA. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are mild enough not to reduce the initial ketone.
Caption: Proposed reductive amination workflow for BNMPA synthesis.
Reactivity
As a tertiary amine, BNMPA is expected to exhibit characteristic reactivity:
-
Basicity: The lone pair of electrons on the nitrogen atom makes it a weak base, capable of reacting with acids to form salts, such as the commonly referenced hydrochloride salt.[3]
-
Oxidation: Tertiary amines can be susceptible to oxidation, potentially at the nitrogen atom or benzylic positions.
-
Lack of N-H Reactivity: Unlike primary or secondary amines, it will not undergo reactions that require an N-H bond, such as acylation or sulfonylation at the nitrogen atom.
Pharmacological Profile and Biological Significance
The primary pharmacological interest in BNMPA stems from its presence in illicitly produced methamphetamine.[4][7] Studies have been conducted to understand its own biological effects and its potential contribution to the overall toxicity of street-grade methamphetamine.
-
Central Nervous System (CNS) Activity: BNMPA has multiple sites of action within the CNS.[7] In vivo studies in mice have shown that it can produce convulsions without significantly affecting spontaneous locomotor activity.[7]
-
Dopamine Transporter Interaction: In vitro studies have demonstrated that BNMPA interacts with the dopamine transporter (DAT). It fully displaces DAT-selective ligands from rat striatal membranes and inhibits the reuptake of dopamine into striatal synaptosomes.[7]
-
Metabolism: When ingested, BNMPA is metabolized in the body. Its metabolites, such as p-OH-α-benzyl-N-methylphenethylamine (p-OH-BNMPA), can be detected in urine.[1][5] The detection of these specific metabolites provides a strong indication of the use of illicitly synthesized methamphetamine, as BNMPA is not a known pharmaceutical or naturally occurring compound.[2]
Caption: Forensic relevance of BNMPA as a synthesis impurity.
Analytical Methodology: GC/MS Protocol
The following is a representative protocol for the detection of BNMPA, based on established forensic laboratory methods.[3]
Objective: To identify N-benzyl-N-methylphenethylamine in a sample using GC/MS.
Materials:
-
Sample containing suspected BNMPA
-
Chloroform
-
0.1 M NaOH solution
-
Anhydrous sodium sulfate
-
Agilent gas chromatograph with a mass selective detector (or equivalent)
-
HP-5 MS column (or equivalent)
-
Helium carrier gas
Procedure:
-
Sample Preparation (Base Extraction): a. Dissolve approximately 4 mg of the sample in 1 mL of deionized water. b. Add 0.5 mL of chloroform and vortex to mix. c. Add 2-3 drops of 0.1 M NaOH to make the solution basic. Vortex thoroughly. d. Centrifuge to separate the layers. e. Carefully transfer the bottom organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. f. Transfer the dried chloroform solution to an autosampler vial for analysis.
-
GC/MS Analysis: a. Injection: Inject 1 µL of the prepared sample into the GC with a split ratio of 25:1. b. Instrumentation: Utilize the GC/MS parameters outlined in Section 3.2. c. Data Acquisition: Acquire mass spectral data over a scan range of 30-550 amu.
-
Data Analysis: a. Compare the retention time of any detected peaks to that of a known BNMPA reference standard (approx. 10.05 min). b. Compare the mass spectrum of the peak of interest to the known fragmentation pattern of BNMPA for confirmation.
Safety and Handling
No specific safety data sheet (SDS) is widely available for N-benzyl-N-methylphenethylamine. However, given its structural similarity to other biologically active phenethylamines and its known convulsive effects in animals, it must be treated as a hazardous and pharmacologically potent compound.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]
-
Handling: Handle the compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder or any vapors.[10] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and secure location.[11] Keep away from oxidizing agents and strong acids.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]
-
Inhalation: Move the individual to fresh air.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
N-benzyl-N-methylphenethylamine (BNMPA) is a compound of significant forensic importance. While comprehensive data on its physical properties remains limited, its chemical structure, spectroscopic signature, and analytical detection methods are well-characterized. Its established role as a specific impurity in illicit methamphetamine synthesis makes it a critical analyte for forensic laboratories. Furthermore, its inherent pharmacological activity on the central nervous system underscores the need for stringent safety protocols when handling this compound in a research setting. Continued study of such synthesis byproducts is crucial for understanding the full toxicological profile of illicitly produced drugs and for developing more robust forensic intelligence tools.
References
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Journal of Analytical Toxicology. (α-Benzyl-N-Methylphenethylamine (BNMPA), an Impurity of Illicit Methamphetamine Synthesis: I. Physical Characterization and GC-MS Analysis of BNMPA and Anticipated Metabolites in Urine). [Link]
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Loba Chemie. (N-BENZYLMETHYLAMINE 97% MSDS). [Link]
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PubMed. (alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine). [Link]
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PubMed. (Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis). [Link]
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PubChem. (alpha-benzyl-N-methylphenethylamine | C16H19N | CID 93287). [Link]
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PubChem. (N-Benzylphenethylamine | C15H17N | CID 65055). [Link]
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ASTM Digital Library. (The Detection of a Metabolite of α-Benzyl-N-methylphenethylamine Synthesis in a Mixed Drug Fatality Involving Methamphetamine). [Link]
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SWGDRUG.org. (alpha-benzyl-N-methylphenethylamine Monograph). [Link]
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PubChem. (N-benzyl-N-methyl-1-phenylmethanamine | C15H17N | CID 21583). [Link]
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PubChem. (N-Methyl-N-phenylbenzylamine | C14H15N | CID 69191). [Link]
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Defense Technical Information Center (DTIC). (The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetami). [Link]
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